molecular formula C20H12O4S B12672882 3',6'-Dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)thioxanthene)-3-one CAS No. 94109-78-1

3',6'-Dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)thioxanthene)-3-one

Cat. No.: B12672882
CAS No.: 94109-78-1
M. Wt: 348.4 g/mol
InChI Key: PTTMNOGNUQNMFO-UHFFFAOYSA-N
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Description

3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one is a complex organic compound known for its unique structural properties It features a spiro linkage between an isobenzofuran and a thioxanthene moiety, with hydroxyl groups at the 3’ and 6’ positions

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the spiro linkage, which provide reactive sites for chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted isobenzofuran or thioxanthene derivatives.

Mechanism of Action

The mechanism of action of 3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the spiro linkage and the presence of hydroxyl groups, which influence its electronic structure and reactivity . The exact molecular targets and pathways are still under investigation, but its ability to act as a fluorescent probe makes it valuable in various biochemical assays.

Properties

CAS No.

94109-78-1

Molecular Formula

C20H12O4S

Molecular Weight

348.4 g/mol

IUPAC Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-thioxanthene]-1-one

InChI

InChI=1S/C20H12O4S/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)24-20/h1-10,21-22H

InChI Key

PTTMNOGNUQNMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)SC5=C3C=CC(=C5)O

Origin of Product

United States

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